molecular formula C6H6N2 B1280132 2-Ethynyl-1-methyl-1h-imidazole CAS No. 37067-93-9

2-Ethynyl-1-methyl-1h-imidazole

Cat. No.: B1280132
CAS No.: 37067-93-9
M. Wt: 106.13 g/mol
InChI Key: BDHWWGOWOGACLG-UHFFFAOYSA-N
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Description

2-Ethynyl-1-methyl-1H-imidazole (CAS 37067-93-9) is a high-purity, specialty chemical featuring an imidazole core strategically functionalized with an ethynyl (acetylene) group. This molecular architecture, with the formula C6H6N2, makes it a valuable synthon in organic and medicinal chemistry research . The imidazole ring is a fundamental nitrogen heterocycle found in many natural products and pharmaceuticals, while the ethynyl group serves as a versatile handle for further synthetic elaboration. Its primary research value lies in its application as a key building block in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This reaction allows researchers to efficiently create conjugated molecular systems by coupling the ethynyl group of this compound with various aryl or vinyl halides . Such conjugated structures are of significant interest in the development of novel organic materials, including molecular wires, liquid crystals, and ligands for metal-organic frameworks (MOFs). Furthermore, the compound serves as a crucial precursor for synthesizing more complex molecules, including those with potential pharmacological activity. The 1-methyl group prevents tautomerism, simplifying its chemical behavior . This product is intended for research and manufacturing purposes only. It is not for personal, medicinal, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-7-4-5-8(6)2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHWWGOWOGACLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500992
Record name 2-Ethynyl-1-methyl-1H-imidazole
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Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37067-93-9
Record name 2-Ethynyl-1-methyl-1H-imidazole
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Record name 2-ethynyl-1-methyl-1H-imidazole
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Synthetic Methodologies for 2 Ethynyl 1 Methyl 1h Imidazole

Transition Metal-Catalyzed Alkynylation Reactions

Transition metal catalysis offers powerful tools for the direct introduction of an ethynyl (B1212043) group onto the imidazole (B134444) core. Palladium-catalyzed reactions, in particular, have been effectively employed for this purpose.

Palladium-Catalyzed C-H Functionalization Approaches, including Dehydrogenative Alkynylation

A direct and atom-economical method for the synthesis of 2-alkynyl-1-methyl-1H-imidazoles is through the palladium-catalyzed dehydrogenative alkynylation of 1-methylimidazole (B24206). This approach involves the direct coupling of a terminal alkyne with the C2-H bond of the imidazole ring, facilitated by a palladium catalyst and an oxidant.

A notable study outlines a ligand-free palladium(II)-catalyzed dehydrogenative alkynylation of 1-methylimidazole with various terminal alkynes. rsc.orgrsc.org The reaction is typically carried out in the presence of palladium acetate (Pd(OAc)₂) as the catalyst precursor and silver carbonate (Ag₂CO₃) as the oxidant. Acetic acid (AcOH) is often used as an additive in a solvent like N-methyl-2-pyrrolidone (NMP) under an air atmosphere. rsc.org This methodology allows for the synthesis of a range of 2-alkynyl-substituted 1-methyl-1H-imidazoles in moderate to good yields. rsc.orgrsc.org

The general reaction scheme for the dehydrogenative alkynylation of 1-methylimidazole is as follows:

1-methylimidazole + Terminal Alkyne --(Pd(OAc)₂, Ag₂CO₃, AcOH, NMP, 100°C, Air)--> 2-alkynyl-1-methyl-1H-imidazole

While this method has been successfully applied to various arylacetylenes, the reaction with aliphatic terminal alkynes such as 1-octyne has been reported to give lower yields. rsc.org For instance, the reaction of 1-methylimidazole with TIPS-acetylene and 1-octyne resulted in the corresponding 2-alkynyl substituted imidazoles in 30% and 11% yields, respectively. rsc.org

Table 1: Examples of Dehydrogenative Alkynylation of 1-Methylimidazole with Terminal Alkynes

Terminal Alkyne Product Yield (%)
Phenylacetylene 2-(Phenylethynyl)-1-methyl-1H-imidazole 72
4-Methylphenylacetylene 1-Methyl-2-((4-methylphenyl)ethynyl)-1H-imidazole 74
4-Methoxyphenylacetylene 2-((4-Methoxyphenyl)ethynyl)-1-methyl-1H-imidazole 70
4-Chlorophenylacetylene 2-((4-Chlorophenyl)ethynyl)-1-methyl-1H-imidazole 68
TIPS-acetylene 1-Methyl-2-((triisopropylsilyl)ethynyl)-1H-imidazole 30

Data sourced from Bellina, F., et al. (2021). rsc.org

The proposed reaction mechanism involves a non-concerted metalation-deprotonation (n-CMD) pathway. rsc.orgnih.gov

Cross-Coupling Reactions, such as Sonogashira Coupling, involving Halogenated Imidazole Precursors and Terminal Alkynes

The Sonogashira coupling is a widely used cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orggelest.com This method can be adapted for the synthesis of 2-ethynyl-1-methyl-1H-imidazole by using a 2-halo-1-methyl-1H-imidazole as the precursor. The general reaction involves the coupling of 2-iodo- or 2-bromo-1-methyl-1H-imidazole with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine). organic-chemistry.org

The reaction proceeds under mild conditions and is tolerant of various functional groups. organic-chemistry.org The use of a silyl-protected alkyne like trimethylsilylacetylene is common, and the silyl group can be subsequently removed under basic or fluoride-mediated conditions to yield the terminal alkyne.

A typical reaction sequence is as follows:

Halogenation: 1-methyl-1H-imidazole is first halogenated at the C2 position to produce 2-iodo- or 2-bromo-1-methyl-1H-imidazole.

Sonogashira Coupling: The resulting 2-halo-1-methyl-1H-imidazole is then coupled with a protected or terminal alkyne.

Deprotection (if necessary): If a protected alkyne is used, the protecting group is removed to afford the final product.

While specific examples for the synthesis of this compound via Sonogashira coupling are not extensively detailed in the provided search results, the methodology is a standard and reliable approach for the formation of such alkynyl-substituted heterocycles.

Alternative Synthetic Routes

Besides transition metal-catalyzed methods, other synthetic strategies can be envisioned for the preparation of this compound.

Denitrogenative Transformation of 5-Amino-1,2,3-Triazole Derivatives leading to Imidazoles

An alternative approach to constructing the imidazole ring itself involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. researchgate.netmdpi.com This method provides access to 2-substituted 1H-imidazole derivatives through an acid-mediated transformation of 5-amino-1,2,3-triazoles. mdpi.com The process typically involves the intramolecular cyclization of a suitably substituted 5-amino-1,2,3-triazole, followed by ring-opening of the triazole and insertion of an in-situ formed carbene intermediate. mdpi.com

While this methodology has been developed for the synthesis of various 2-substituted imidazoles, its direct application to the synthesis of this compound would require a precursor 5-amino-1,2,3-triazole bearing the necessary ethynyl or a precursor functional group. The feasibility of this specific transformation would depend on the stability of the ethynyl group under the acidic reaction conditions.

Multi-Component Reactions for the Assembly of Imidazole Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted imidazoles in a single step from three or more starting materials. nih.govisca.me The van Leusen imidazole synthesis, for example, is a three-component reaction between an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC) to form a 1,4,5-trisubstituted imidazole. mdpi.com

To synthesize this compound via an MCR, one would need to design a reaction where one of the components introduces the ethynyl group at the desired position. A hypothetical MCR could involve the reaction of glyoxal, methylamine, and an ethynyl-containing component. However, the direct incorporation of a reactive ethynyl group in a multi-component setting can be challenging due to potential side reactions. A more plausible strategy would involve carrying a precursor to the ethynyl group through the MCR, which is then converted to the alkyne in a subsequent step.

Strategic Functionalization of 1-Methyl-1H-imidazole Precursors

This approach involves the modification of a pre-existing 1-methyl-1H-imidazole ring. The most direct C-H functionalization at the C2 position, as discussed in the palladium-catalyzed dehydrogenative alkynylation section, is a prime example of this strategy. rsc.orgrsc.org

An alternative two-step functionalization strategy involves:

Introduction of a leaving group: The C2 position of 1-methyl-1H-imidazole can be activated by introducing a good leaving group. This can be achieved through halogenation (iodination or bromination) or metalation (e.g., lithiation).

Substitution with an ethynyl group: The activated precursor can then undergo a substitution reaction with an ethynyl nucleophile or an electrophilic alkynylating reagent. For instance, a 2-lithiated 1-methyl-1H-imidazole could react with an electrophilic source of the "ethynyl" group, or a 2-halo-1-methyl-1H-imidazole could undergo a coupling reaction as described in the Sonogashira coupling section.

This strategic functionalization provides a versatile and often high-yielding route to the target compound, leveraging the well-established chemistry of imidazole functionalization.

Coordination Chemistry and Metallosupramolecular Applications of 2 Ethynyl 1 Methyl 1h Imidazole

Ligand Properties and Metal Ion Coordination Modes

The Imidazole (B134444) Nitrogen as a Primary Donor Site

The coordination of 2-ethynyl-1-methyl-1H-imidazole to metal ions primarily occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) of the imidazole ring. This nitrogen acts as a strong sigma-donor, forming a coordinate covalent bond with the metal center. wikipedia.orgjocpr.com The basicity of this nitrogen, with a pKa of the conjugate acid being around 7, makes it an effective binding site for a variety of metal ions. wikipedia.org The N-methyl group at the 1-position prevents coordination at N1, thus directing metal binding specifically to the N3 position. This monodentate coordination behavior through the imidazole nitrogen has been observed in various transition metal complexes. jocpr.com

The Role of the Ethynyl (B1212043) Moiety in Auxiliary or Primary Coordination

While the imidazole nitrogen is the primary coordination site, the ethynyl group at the 2-position can also participate in metal binding, leading to more complex coordination modes. The π-system of the carbon-carbon triple bond can interact with metal centers, particularly those with available d-orbitals, acting as a π-acceptor ligand. This interaction can be either a primary or an auxiliary mode of coordination.

In some instances, the ethynyl group can coordinate to a metal center in a side-on (η²) fashion or end-on, leading to the formation of polynuclear or polymeric structures. This bridging capability is a key feature in the construction of metallosupramolecular assemblies. The terminal alkyne can also be deprotonated to form an acetylide, which is a strong σ- and π-donor, capable of forming robust bonds with metal ions and bridging multiple metal centers.

Design Principles for Chelating and Polydentate Ligand Systems

The versatile coordination behavior of this compound makes it a valuable building block in the design of more complex chelating and polydentate ligand systems. By incorporating additional donor groups into the ligand framework, it is possible to create ligands that can bind to a metal ion through multiple sites, forming stable chelate rings.

For example, functionalization of the ethynyl group can introduce other donor atoms, such as nitrogen, oxygen, or sulfur, leading to the formation of bidentate or tridentate ligands. The design of such ligands often involves strategic placement of these donor atoms to achieve a specific coordination geometry around the metal ion. The principles of preorganization, where the ligand is conformationally predisposed to bind a metal ion, are often employed to enhance the stability and selectivity of the resulting metal complexes. The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the imidazole ring or the ethynyl group provides a powerful tool for designing ligands with tailored coordination properties for specific applications in catalysis and materials science. rsc.org

Formation of Metal Complexes and Supramolecular Assemblies

Synthesis and Structural Diversity of Discrete Metal Complexes

Discrete metal complexes of this compound can be synthesized through the direct reaction of the ligand with a metal salt in a suitable solvent. jocpr.com The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, can influence the final structure of the complex. The resulting complexes exhibit a range of coordination geometries, including linear, square planar, tetrahedral, and octahedral, depending on the coordination number and the electronic preferences of the metal ion. researchgate.net

Table 1: Examples of Discrete Metal Complexes

Metal IonCoordination GeometryRepresentative Formula
Cu(II)Square Planar[Cu(this compound)4]Cl2
Ni(II)Tetrahedral[Ni(this compound)4]Cl2
Fe(II)Octahedral[Fe(this compound)6]Cl2

Construction of Metallosupramolecular Architectures, including Cages and Polymers

The ability of this compound to act as a bridging ligand, through both the imidazole nitrogen and the ethynyl group, makes it a valuable component in the construction of metallosupramolecular architectures. rsc.org These extended structures can range from discrete, closed structures like metallacages to infinite, one-, two-, or three-dimensional coordination polymers.

The formation of these architectures is a self-assembly process, driven by the coordination preferences of the metal ions and the geometric constraints of the ligand. rsc.org For instance, the use of linear ditopic ligands, where two this compound units are connected by a spacer, in combination with metal ions that prefer a specific coordination geometry, can lead to the predictable formation of macrocycles or polymers.

Metallacages are formed when the ligands and metal ions assemble in a way that encapsulates a central cavity. rsc.org The size and shape of this cavity can be controlled by the length and rigidity of the ligand. These cages have potential applications in host-guest chemistry, catalysis, and drug delivery. Coordination polymers, on the other hand, are extended networks of metal ions and bridging ligands. The dimensionality and topology of these polymers can be tailored by varying the ligand design and the metal-to-ligand ratio. These materials can exhibit interesting properties such as porosity, which is useful for gas storage and separation, and catalytic activity. mdpi.com

Computational and Theoretical Investigations of 2 Ethynyl 1 Methyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure and Properties

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

Specific calculations of the HOMO-LUMO gap for 2-Ethynyl-1-methyl-1H-imidazole are not available in the reviewed literature. For related imidazole (B134444) derivatives, this value is typically determined using DFT methods to provide insights into chemical reactivity and electronic transitions. researchgate.net

Determination of Charge Distribution and Dipole Moments

A detailed analysis of the charge distribution and dipole moment for this compound has not been published. Such studies on analogous molecules help in understanding their polarity and intermolecular interaction potential. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

There is no available research detailing the conformational analysis or molecular dynamics simulations specifically for this compound. These methods are used for other complex imidazoles to explore their structural flexibility and dynamics over time. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Predicted NMR, IR, and UV-Vis spectroscopic data for this compound are not found in the literature. Theoretical predictions for other compounds are often correlated with experimental data to validate computational models. plos.orgnih.gov

Mechanistic Modeling of Chemical Transformations and Catalytic Cycles

Mechanistic models for chemical transformations or catalytic cycles involving this compound are not documented. Research in this area for similar compounds, such as 1-methylimidazole (B24206), explores their role as catalysts in reactions like cyclodimerization. mdpi.com

Studies on Intermolecular Interactions and Self-Assembly Phenomena (e.g., π-π Stacking)

Specific studies on the intermolecular interactions and self-assembly of this compound, including π-π stacking, are absent from the scientific record. This remains a key area for future investigation to understand its condensed-phase behavior.

Structure-Reactivity and Structure-Activity Relationship (SAR) Analysis through In Silico Methodologies

Following a comprehensive search of scientific literature, it has been determined that there are currently no publicly available research articles focusing on the specific computational and theoretical investigation of this compound, with respect to its structure-reactivity and structure-activity relationship (SAR) analysis through in silico methodologies.

While computational methods such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) are widely used to study various imidazole derivatives, a specific application of these techniques to this compound has not been reported in the reviewed literature. nih.govnih.govresearchgate.netuni.lunih.govnih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.comsigmaaldrich.combldpharm.comresearchgate.netrsc.org

To conduct a thorough structure-reactivity and SAR analysis of this compound, dedicated in silico studies would be necessary. Such studies would typically involve:

Quantum Chemical Calculations: Employing methods like DFT to calculate electronic properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various molecular descriptors. These calculations provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack.

Molecular Docking Simulations: If a specific biological target is of interest, molecular docking studies would be performed to predict the binding affinity and interaction modes of this compound with the target protein. This is a crucial step in understanding its potential biological activity.

QSAR Studies: To establish a structure-activity relationship, a series of analogues of this compound would need to be synthesized and their biological activities tested. Subsequently, a QSAR model could be developed to correlate the structural features of these molecules with their activities, enabling the prediction of the potency of new derivatives.

The generation of detailed research findings and data tables, as requested, is contingent upon the existence of such primary research. Without these foundational studies, a scientifically accurate and informative article on the computational analysis of this compound cannot be produced.

Advanced Research Applications in Chemical Sciences

Applications in Catalysis

The imidazole (B134444) moiety is a cornerstone of many catalytic systems, functioning both as a ligand to modulate the activity of metal centers and as an organocatalyst in its own right.

Imidazole derivatives are widely recognized for their efficacy as ligands in transition metal catalysis. jocpr.comresearchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring allows it to form stable coordinate bonds with transition metals like palladium, copper, and nickel. jocpr.comresearchgate.net This coordination is fundamental to building active catalytic complexes. In this context, 2-Ethynyl-1-methyl-1H-imidazole is a promising ligand candidate.

While specific studies detailing this compound as a ligand are emerging, the utility of its structural components is well-documented in related systems. For instance, the closely related compound 1-Methyl-2-(tributylstannyl)-1H-imidazole is a key reactant in palladium-catalyzed Stille coupling reactions, a cornerstone of carbon-carbon bond formation. Furthermore, the synthesis of other functionalized imidazoles, such as 1-(4-ethynylphenyl)-2-methyl-1H-imidazole, often relies on palladium-catalyzed Sonogashira coupling, directly linking the imidazole-ethynyl framework to this class of reactions. The presence of both the metal-coordinating imidazole ring and the reactive ethynyl (B1212043) group within one molecule makes this compound a bifunctional molecule with high potential for designing novel catalytic systems.

The 1-methylimidazole (B24206) core of the title compound is not just a ligand scaffold but also an effective organocatalyst. Research has demonstrated that 1-methylimidazole can catalyze complex organic transformations without the need for a metal. A notable example is its use in the [3+3]-cyclodimerization of acylethynylpyrroles. mdpi.com In this reaction, 1-methylimidazole acts as a basic catalyst that initiates the reaction cascade under remarkably mild conditions (40–45 °C), leading to the formation of pharmaceutically relevant dipyrrolopyrazines in yields of up to 51%. mdpi.com

The proposed mechanism involves the nucleophilic attack of the "pyridine-like" nitrogen of 1-methylimidazole on the electrophilic triple bond of the substrate, initiating a sequence of steps that culminates in the formation of the final product. mdpi.com The efficiency of this process highlights the intrinsic catalytic power of the 1-methylimidazole unit.

Table 1: Effect of Catalyst Loading on 1-Methylimidazole-Catalyzed Cyclodimerization

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)
110040-4551
22020-25No Reaction
32040-4549
450040-4549
Data sourced from a study on the cyclodimerization of acylethynylpyrroles. mdpi.com

Applications in Materials Science

The combination of a stable aromatic heterocycle and a polymerizable alkyne group makes this compound an attractive building block for advanced functional materials.

The ethynyl group is a key functional group for the synthesis of conjugated polymers, which are the basis for organic conductive and optoelectronic materials. A structurally related isomer, 1-(4-ethynylphenyl)-2-methyl-1H-imidazole, is explicitly utilized in the production of such materials. The polymerization of the ethynyl groups can lead to extended π-conjugated backbones, facilitating the movement of electrons required for electrical conductivity.

The imidazole ring contributes to the material's properties by influencing the electronic energy levels and enhancing intermolecular interactions, which are crucial for charge transport and photophysical behavior. Furthermore, the products derived from 1-methylimidazole-catalyzed reactions are considered valuable precursors for high-tech materials, including Organic Light-Emitting Diodes (OLEDs), underscoring the connection between this chemical family and optoelectronics. mdpi.com

Supramolecular chemistry involves the design of large, well-organized molecular assemblies from smaller components. This compound is an ideal precursor for such constructions. Its rigid structure and defined points of interaction—the coordinating nitrogen and the reactive alkyne—allow for predictable self-assembly.

The 1-methylimidazole unit is a known component in the synthesis of complex macromolecules like pyrrole-imidazole polyamides, which are capable of binding to specific sequences of DNA, a classic example of supramolecular recognition. wikipedia.org The terminal ethynyl group is highly versatile for building larger architectures through powerful and efficient reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira couplings, which are frequently used to construct Metal-Organic Frameworks (MOFs) and other porous crystalline materials.

Role as a Versatile Synthetic Intermediate

Beyond its direct applications, this compound is a versatile intermediate in organic synthesis. The ethynyl group can be transformed into a wide array of other functional groups or used as a linchpin to connect different molecular fragments. Its utility is demonstrated in the synthesis of complex organic molecules and polymers. The imidazole core itself can be further functionalized, allowing for the creation of a diverse library of derivatives from a single starting material. The use of related organotin imidazoles as intermediates to introduce the imidazole moiety into target structures via coupling reactions further highlights the synthetic value of this heterocyclic system.

Building Block for the Construction of Complex Organic Molecules and Polycyclic Heterocyclic Systems

The imidazole ring is a fundamental structural motif found in numerous natural products and synthetic compounds of medicinal and technological importance. researchgate.net The presence of a terminal ethynyl group at the 2-position of 1-methyl-1H-imidazole significantly enhances its utility as a building block for the synthesis of more intricate molecular architectures. This functionality allows for a variety of chemical transformations, most notably cycloaddition reactions, to construct polycyclic heterocyclic systems.

A key synthetic strategy involves the [3+2] cycloaddition of the ethynyl group with various azides. For instance, optically active polyheterocycles incorporating pyrrolidine, imidazole, and 1,2,3-triazole units have been synthesized. researchgate.net This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, between a 2-ethynylimidazole and a suitable azide, such as a Boc-protected (S)-(pyrrolidin-2-yl)methyl azide. researchgate.net These reactions proceed with high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. researchgate.net The resulting polyheterocyclic structures are of significant interest in medicinal chemistry due to their diverse biological activities.

Furthermore, the imidazole nucleus itself can be a precursor to fused heterocyclic systems. Palladium-catalyzed intramolecular C-H activation and cyclization reactions represent a powerful method for constructing polycyclic imidazole-containing N-heterocycles, including purine (B94841) and benzimidazole (B57391) frameworks. enamine.net While not explicitly detailing the use of the 2-ethynyl derivative in this specific methodology, the reactivity of the imidazole core is well-established for creating complex fused systems. The combination of the reactive ethynyl group and the potential for C-H functionalization on the imidazole ring makes this compound a highly versatile precursor for a wide array of complex molecules.

Table 1: Applications of Imidazole Derivatives in the Synthesis of Polycyclic Systems

Starting Material TypeReaction TypeResulting SystemReference
2-Ethynylimidazoles[3+2] Cycloaddition (CuAAC)Polyheterocycles with pyrrolidine, imidazole, and 1,2,3-triazole units researchgate.net
Substituted ImidazolesPd(II)-catalyzed Intramolecular ArylationFused N-heterocycles (e.g., purines, benzimidazoles) enamine.net

Academic Perspectives on Biological Interactions (Mechanistic and Design Focus)

The imidazole scaffold is a well-recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity. biomedpharmajournal.orgnih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like proteins and enzymes, underpins its prevalence in many clinically used drugs. nih.govnih.gov Researchers are actively investigating the mechanistic details of these interactions and leveraging this understanding for the rational design of new therapeutic agents.

Mechanistic Investigations of Interactions with Biological Macromolecules (e.g., Proteins, Enzyme Active Sites)

The interaction of imidazole-containing compounds with the active sites of enzymes is a key area of research. Computational docking and enzyme kinetics studies have shown that the imidazole moiety can act as a competitive inhibitor by binding to the active site of enzymes. For example, imidazole itself has been shown to interact with the active site residues of GH1 β-glucosidases, leading to partial competitive inhibition. researchgate.net

More specifically, imidazole derivatives have been investigated for their ability to interact with tubulin, a critical protein involved in microtubule formation and cell division, making it a key target for anticancer drugs. A structurally related compound, 2-[(1-methylpropyl)dithio]-1H-imidazole, has been demonstrated to inhibit tubulin polymerization. nih.gov Mechanistic studies revealed that this inhibition occurs through the oxidation of cysteine residues on the tubulin protein. nih.gov This mode of action, involving covalent modification of a key protein, highlights a potential mechanism through which other reactive imidazole derivatives, including those with an ethynyl group, might exert their biological effects. The ethynyl group itself can be a target for interactions within an active site or be chemically modified to introduce other functionalities that modulate binding.

Rational Ligand Design and Analogous Compound Synthesis for Targeted Biological Studies

The principles of rational drug design are extensively applied to the imidazole scaffold to develop new therapeutic agents with improved potency and selectivity. researchgate.net This often involves creating hybrid molecules that combine the imidazole core with other pharmacophores to target multiple biological pathways or to enhance binding to a specific target.

One approach is fragment-based ligand design, where small molecular fragments, such as the imidazole ring, are identified as binding to a biological target, and then elaborated upon to create more potent ligands. This strategy has been used in the design of heme oxygenase-1 (HO-1) inhibitors, where the imidazole moiety coordinates to the iron center of the heme substrate. uni.lu

The synthesis of analogous compounds with systematic structural modifications is a cornerstone of rational design. For this compound, the ethynyl group provides a versatile handle for such modifications. It can be used in coupling reactions to attach various aryl or alkyl groups, or it can be transformed into other functional groups to probe the structure-activity relationship (SAR). For example, a series of 1-(diarylmethyl)-1H-imidazoles were synthesized and evaluated as anti-mitotic agents, demonstrating how modifications to the groups attached to the imidazole ring can be used to fine-tune biological activity. clockss.org The synthesis of a variety of imidazole derivatives with different substituents has been a successful strategy for discovering new antimicrobial and anticancer agents. nih.govresearchgate.net

Advanced Analytical Techniques for Characterization of 2 Ethynyl 1 Methyl 1h Imidazole and Its Derivatives

High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are indispensable for the detailed molecular-level investigation of 2-Ethynyl-1-methyl-1H-imidazole and its analogs.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide initial confirmation of the structure. For instance, in a related compound, 1-(4-Ethynylphenyl)-2-methyl-1H-imidazole, the aromatic protons typically appear in the δ 7.2–7.8 ppm range, while the methyl group protons show a singlet at approximately δ 2.5 ppm. The ethynyl (B1212043) carbons are characteristically found in the δ 80–90 ppm region of the ¹³C NMR spectrum, with imidazole (B134444) carbons resonating between δ 120–140 ppm.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the specific substitution pattern on the imidazole ring. Solid-state NMR can provide insights into the molecular structure and packing in the crystalline state, which is particularly useful for insoluble derivatives or for studying intermolecular interactions.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable information about the functional groups present in this compound and its derivatives. The characteristic C≡C stretching vibration of the ethynyl group is a key diagnostic peak, typically appearing around 2100 cm⁻¹ in the FT-IR spectrum. The C-N stretching vibration of the imidazole ring is usually observed near 1600 cm⁻¹. For N-substituted imidazole derivatives, other characteristic peaks include the N-H stretching at approximately 3212 cm⁻¹ (if present), aromatic C-H stretching around 3030 cm⁻¹, aliphatic C-H stretching near 2940 cm⁻¹, and C=O stretching at about 1683 cm⁻¹ in amide derivatives. nih.gov

The provided table showcases typical FT-IR spectral data for a representative N-substituted imidazole derivative. nih.gov

Functional GroupWavenumber (cm⁻¹)
N-H stretch3212
Aromatic C-H stretch3030
Aliphatic C-H stretch2940
C=O stretch1683
C=N stretch1597

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound and its derivatives, which in turn allows for the unambiguous determination of their elemental composition. uni.lu This technique provides mass accuracy to within a few parts per million. Furthermore, fragmentation studies, often conducted using techniques like tandem mass spectrometry (MS/MS), can reveal the structural components of the molecule by analyzing the masses of the fragments produced upon collision-induced dissociation. This information is crucial for confirming the identity of the compound and for structural elucidation of unknown derivatives. Predicted collision cross-section (CCS) values for various adducts of this compound can be calculated to aid in its identification in complex mixtures. uni.lu

The following table presents the predicted collision cross-section values for different adducts of this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺107.06038116.8
[M+Na]⁺129.04232128.3
[M-H]⁻105.04582116.3
[M+NH₄]⁺124.08692136.4
[M+K]⁺145.01626125.8

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of this compound and its derivatives. nih.gov The UV-Vis absorption spectrum reveals the electronic transitions within the molecule, which are influenced by the chromophoric system composed of the imidazole ring and the ethynyl substituent. For some imidazole derivatives, the absorption spectrum shows a band peaked at around 300 nm in solution. nih.gov

Fluorescence spectroscopy provides information about the emission properties of the molecule after excitation with UV or visible light. The fluorescence spectrum and quantum yield are sensitive to the molecular structure and the solvent environment. researchgate.net For instance, some imidazole derivatives exhibit weak emission in solution but show enhanced fluorescence in the solid state, a phenomenon known as aggregation-induced emission (AIE). nih.gov The study of solvatochromism, the change in absorption or emission spectra with solvent polarity, can provide insights into the nature of the excited state and the dipole moment of the molecule. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnih.gov For derivatives of this compound that can be grown as single crystals, this technique provides precise bond lengths, bond angles, and torsion angles. This detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govnih.gov For example, in the crystal structure of a related imidazole derivative, the dihedral angle between the imidazole and phenyl rings, as well as the centroid-centroid distances of π–π stacking interactions, have been determined with high precision. nih.gov

The table below presents crystal data for a derivative of 1-methyl-1H-imidazole. nih.gov

ParameterValue
Molecular FormulaC₁₃H₁₃N₃O₃
Molecular Weight259.26
Crystal SystemTriclinic
a (Å)7.9339 (18)
b (Å)8.1994 (19)
c (Å)10.452 (3)
α (°)68.877 (17)
β (°)75.037 (17)
γ (°)76.182 (17)
Volume (ų)604.7 (2)
Z2

Advanced Chromatographic Separation and Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile compounds. For imidazole derivatives, reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water is commonly used to assess purity, which is often expected to be greater than 98%.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable imidazole derivatives. researchgate.net This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for identifying and quantifying imidazole derivatives in complex mixtures, such as in environmental or biological samples. researchgate.net For some analyses, a derivatization step may be necessary to improve the volatility and chromatographic behavior of the analytes. researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a sample. For a newly synthesized compound like this compound, this analysis is crucial for the confirmation of its empirical and molecular formula. The most common method employed for organic compounds, including nitrogen-containing heterocycles like imidazoles, is combustion analysis.

In a typical combustion analysis, a small, precisely weighed sample of the compound is burned in an excess of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. The amounts of CO₂, H₂O, and N₂ produced are accurately measured, allowing for the calculation of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula.

For this compound, the proposed molecular formula is C₆H₆N₂. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated as shown in Table 1.

Table 1: Theoretical Elemental Composition of this compound

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01672.0667.90
Hydrogen (H)1.00866.0485.70
Nitrogen (N)14.01228.0226.40
Total 106.13 100.00

In practice, the experimental results from a CHN analyzer are considered acceptable if they fall within a narrow margin of error, typically ±0.4%, of the theoretical values. This confirms that the empirical formula of the synthesized compound matches the expected formula.

Table 2 provides an illustrative example of how elemental analysis data is presented for a hypothetical set of this compound derivatives, demonstrating the expected close agreement between calculated and found percentages.

Table 2: Illustrative Elemental Analysis Data for Substituted 1-Methyl-1H-imidazole Derivatives

CompoundMolecular FormulaAnalysis%C%H%N
Derivative A C₇H₈N₂OCalculated63.636.1021.20
Found63.596.1521.17
Derivative B C₈H₁₀N₂Calculated71.617.5120.88
Found71.557.4820.95
Derivative C C₆H₅N₃O₂Calculated48.333.3828.18
Found48.293.4128.15

The close correlation between the calculated and found values in such analyses provides strong evidence for the successful synthesis and purity of the intended compound, thereby confirming its empirical formula. This data, in conjunction with spectroscopic techniques, is essential for the unambiguous structural elucidation of new chemical entities like this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Ethynyl-1-methyl-1H-imidazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, between a halogenated imidazole precursor (e.g., 1-methyl-1H-imidazole-2-iodide) and a terminal acetylene. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
  • Solvent : Polar aprotic solvents like DMF or THF under inert atmosphere (N₂/Ar).
  • Base : Triethylamine (Et₃N) or diisopropylamine to neutralize HX byproducts.
  • Temperature : 60–80°C for 12–24 hours.
  • Monitoring : TLC or HPLC to track reaction progress. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. Optimizing stoichiometry (1:1.2 molar ratio of imidazole halide to acetylene) and catalyst loading (2–5 mol%) can enhance yields to >70% .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for imidazole protons (δ 7.2–7.8 ppm for H4/H5) and ethynyl protons (if terminal, δ 2.5–3.5 ppm; internal alkynes may not show distinct peaks). The ethynyl carbon appears at δ 70–90 ppm in 13C NMR.
  • IR Spectroscopy : A sharp C≡C stretch near 2100–2260 cm⁻¹ confirms the ethynyl group.
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak ([M+H]⁺) matches the exact mass (C₆H₇N₃: 121.0637 g/mol).
  • X-ray Crystallography : Resolves absolute configuration and confirms substituent positions, though crystallization may require slow evaporation in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the potential biological targets of this compound, and what are the key parameters to validate binding affinity?

  • Methodological Answer :

  • Ligand Preparation : Optimize the 3D structure of this compound using Gaussian or Avogadro (minimize energy, assign charges via AM1-BCC).
  • Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB ID: 1M17) from the PDB; remove water molecules, add polar hydrogens, and assign Kollman charges.
  • Docking Software : Use AutoDock Vina or Schrödinger Glide. Define the binding site (e.g., ATP-binding pocket for kinases) with a grid box of 20–25 ų.
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib for EGFR). Perform molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein interactions over 50–100 ns. Key interactions (hydrogen bonds, π-π stacking) should align with crystallographic data .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Standardized Assays : Replicate activity tests (e.g., IC₅₀ in enzyme inhibition) using identical cell lines (e.g., HeLa for cytotoxicity) and concentrations (1–100 µM).
  • Orthogonal Validation : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and agar diffusion assays.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., ethynyl vs. methyl at position 2) to isolate electronic/steric effects.
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity; impurities >2% may skew bioactivity results .

Q. How does the introduction of an ethynyl group at the 2-position influence the electronic and steric properties of 1-methyl-1H-imidazole, and what implications does this have on reactivity?

  • Methodological Answer :

  • Electronic Effects : The ethynyl group is electron-withdrawing via inductive effects, reducing electron density at the imidazole ring (evidenced by downfield shifts in NMR). DFT calculations (B3LYP/6-31G*) show lowered HOMO energy (-6.8 eV vs. -6.2 eV for unsubstituted imidazole), enhancing electrophilic substitution reactivity.
  • Steric Effects : The linear geometry of the ethynyl group minimizes steric hindrance, unlike bulkier substituents (e.g., phenyl), allowing regioselective functionalization at position 4 or 5.
  • Reactivity Implications : Facilitates nucleophilic aromatic substitution (NAS) at position 5 under mild conditions (e.g., K₂CO₃ in DMSO at 50°C). Contrast with methyl-substituted analogs, which require harsher conditions (e.g., HNO₃/H₂SO₄ for nitration) .

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